REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:25])[NH:7][CH:8]1[CH2:11][N:10]([CH:12]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)C2C=CC=CC=2)[CH2:9]1)([CH3:4])([CH3:3])[CH3:2].C([O-])=O.[NH4+].ClC1C2C(=CC=CC=2)[N:34]=[CH:33][N:32]=1.C(N(C(C)C)CC)(C)C.C([O-])(O)=O.[Na+]>CN1C(=O)CCC1.C(OCC)(=O)C.[Pd]>[C:1]([O:5][C:6](=[O:25])[NH:7][CH:8]1[CH2:9][N:10]([C:12]2[C:19]3[C:24](=[CH:23][CH:22]=[CH:21][CH:20]=3)[N:34]=[CH:33][N:32]=2)[CH2:11]1)([CH3:3])([CH3:2])[CH3:4] |f:1.2,5.6|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1CN(C1)C(C1=CC=CC=C1)C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
932 mg
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
268 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC2=CC=CC=C12
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Name
|
|
Quantity
|
515 μL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
157 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a condenser
|
Type
|
CUSTOM
|
Details
|
degassed 3 times
|
Type
|
DISSOLUTION
|
Details
|
suspended/dissolved in 6 mL of methanol
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 60 C for 4 hours to completion
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a plug of celite
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was re-dissolved in 30 mL of DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford the crude intermediate
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated to 80° C. overnight to completion
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
affording an orange mixture
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
EXTRACTION
|
Details
|
The aqueous was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic was washed with water, brine
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography (silica gel eluted with 9:1 MeOH:EtAc)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC1CN(C1)C1=NC=NC2=CC=CC=C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 390 mg | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |